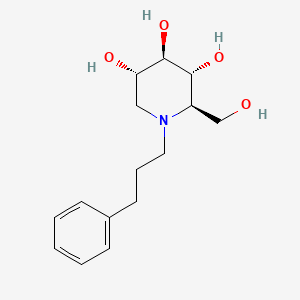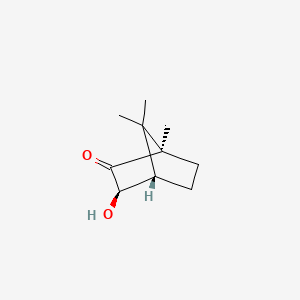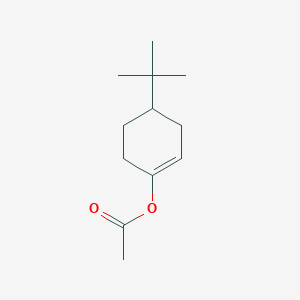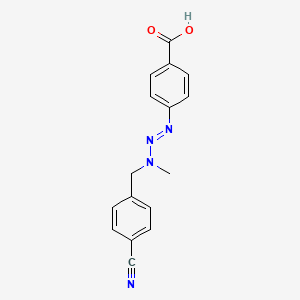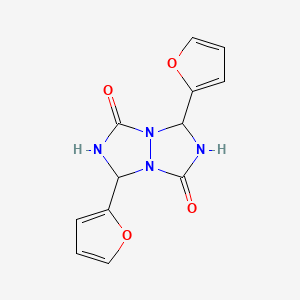
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a heterocyclic compound that features a unique structure combining furan and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the target compound. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfural derivatives, while substitution reactions can introduce various functional groups onto the furan rings.
Aplicaciones Científicas De Investigación
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo(1,2-a)-s-triazole-3,7-dione
- 5-Phenyl-1,2,4-triazolo(4,3-a)quinoxaline-1,4(2H,5H)-dione
- 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5H-pyrrolo(1,2-a)imidazole
Uniqueness
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is unique due to its combination of furan and triazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents.
Propiedades
Número CAS |
62442-25-5 |
|---|---|
Fórmula molecular |
C12H10N4O4 |
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
1,5-bis(furan-2-yl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione |
InChI |
InChI=1S/C12H10N4O4/c17-11-13-9(7-3-1-5-19-7)15-12(18)14-10(16(11)15)8-4-2-6-20-8/h1-6,9-10H,(H,13,17)(H,14,18) |
Clave InChI |
UMQAGLYYNVQUOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


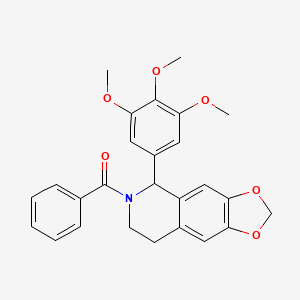

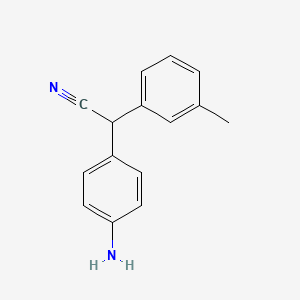
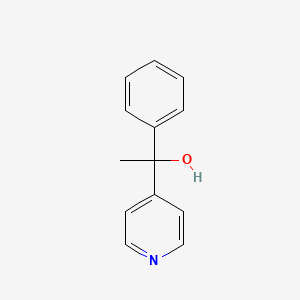

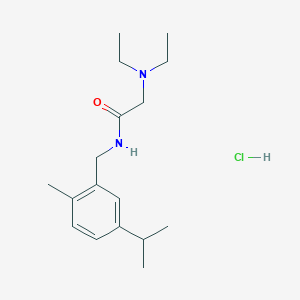

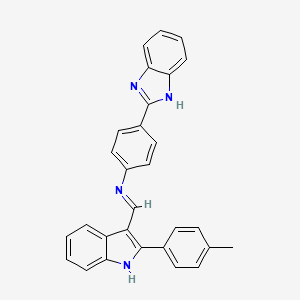
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
